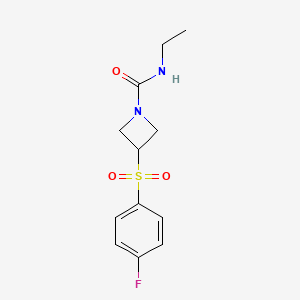

N-乙基-3-((4-氟苯基)磺酰)氮杂环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a chemical compound that belongs to the class of azetidines . Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis Analysis

The synthesis of azetidines involves the polymerization of ring-strained nitrogen-containing monomers . The first living OROP of 2-alkyl-N-sulfonyl aziridines was presented by Carlotti, Taton, and coworkers in 2016 . The OROP of N-tosyl-2-substituedaziridines takes place in the presence of 1,3-bis(isopropyl)-4,5(dimethyl)imidazole-2-ylidene, as a sterically hindered organocatalyst, and activated secondary N-tosyl amine as the initiator .Molecular Structure Analysis

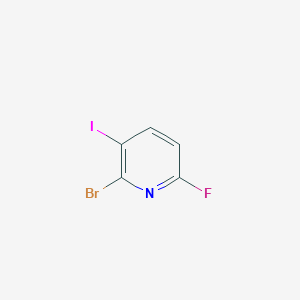

The molecular structure of “N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is characterized by a four-membered azetidine ring with a sulfonyl group attached to a fluorophenyl group . The empirical formula is C9H10FNO2S, and the molecular weight is 215.24 .Chemical Reactions Analysis

Azetidines are involved in anionic and cationic ring-opening polymerizations . They can be used to produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .Physical and Chemical Properties Analysis

“N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a solid compound . Its empirical formula is C9H10FNO2S, and it has a molecular weight of 215.24 .科学研究应用

生化应用

与 N-乙基-3-((4-氟苯基)磺酰基)氮杂环丁烷-1-甲酰胺结构相关的化合物的代谢和处置研究,如 γ-氨基丁酸 A 型受体部分激动剂,已得到彻底研究。这些研究对于了解新型治疗剂的药代动力学和药效学至关重要,展示了该化合物在人体内的代谢途径和排泄方式。阐明此类途径对于开发具有改进的疗效和安全性特征的新药至关重要 (Shaffer 等人,2008)。

药理学应用

对氮杂环丁烷衍生物,如氮杂环丁烷 2-羧酸的研究揭示了它们对植物根系中离子吸收和释放的影响,表明在农业化学和药理学中调节生物系统离子转运过程的潜在应用 (Pitman 等人,1977)。

材料科学和传感器开发

氮杂环丁烷衍生物还已被用于开发对 Cu2+ 和 H2PO4− 等离子高度灵敏和选择性的化学传感器。该应用对于环境监测、临床诊断和化学工业至关重要,展示了氮杂环丁烷基化合物在创建新型检测和监测工具方面的多功能性 (孟等人,2018)。

抗菌和抗肿瘤应用

合成和评估含氮杂环丁烷化合物的抗菌和抗肿瘤活性说明了 N-乙基-3-((4-氟苯基)磺酰基)氮杂环丁烷-1-甲酰胺在促进新治疗剂开发方面的潜力。这些研究侧重于创建对特定病原体或癌细胞具有显着生物活性的化合物,为新药发现和开发提供了一条途径 (Syamaiah 等人,2014)。

未来方向

属性

IUPAC Name |

N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXGKZVWJYARAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)